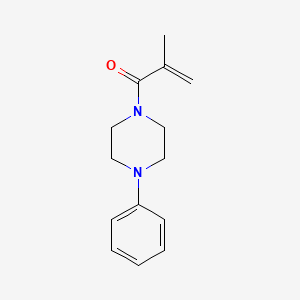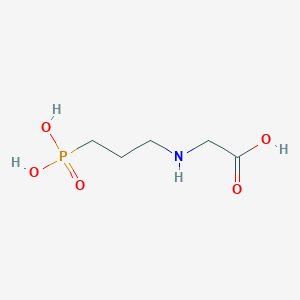
N-(3-Phosphonopropyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phosphonopropyl)glycine is an organic compound with the molecular formula C5H12NO5P It is a derivative of glycine, where a phosphonopropyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Phosphonopropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with 3-chloropropylphosphonic acid under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution.
- 3-Chloropropylphosphonic acid is added to the solution.
- The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Phosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which N-(3-Phosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity. The compound’s phosphonopropyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phosphonomethylglycine: Another derivative of glycine with a phosphonomethyl group.
N-(2-Phosphonoethyl)glycine: A similar compound with a phosphonoethyl group.
Uniqueness
N-(3-Phosphonopropyl)glycine is unique due to its specific phosphonopropyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter modulation and the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
140151-47-9 |
|---|---|
Molekularformel |
C5H12NO5P |
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
2-(3-phosphonopropylamino)acetic acid |
InChI |
InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
KZMNPRNCJFFNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


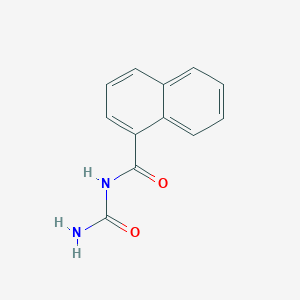
methanone](/img/structure/B14271570.png)
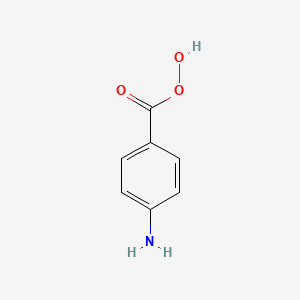
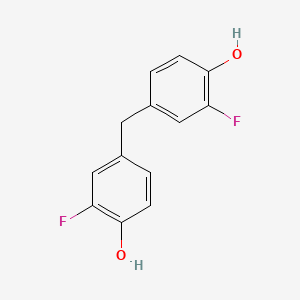

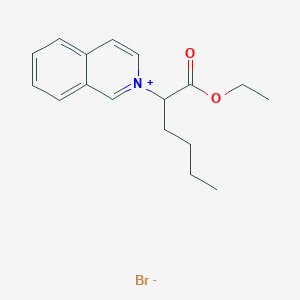
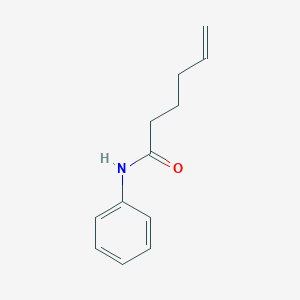
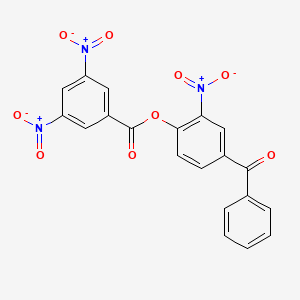
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
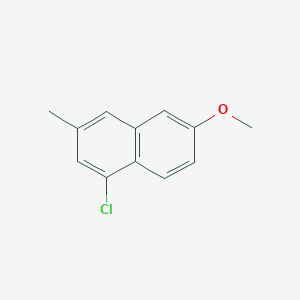
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

